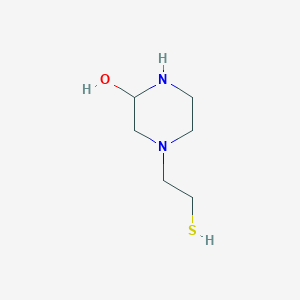
4-(2-Mercaptoethyl)piperazin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Mercaptoethyl)piperazin-2-ol is a chemical compound that features a piperazine ring substituted with a mercaptoethyl group and a hydroxyl group. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry . The presence of both mercapto (thiol) and hydroxyl groups in the structure of this compound suggests potential reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including 4-(2-Mercaptoethyl)piperazin-2-ol, can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the ring opening of aziridines under the action of N-nucleophiles . Additionally, the Ugi reaction and intermolecular cycloaddition of alkynes bearing amino groups are also employed .
Industrial Production Methods
Industrial production of piperazine derivatives often involves scalable and efficient synthetic routes. For example, the use of palladium-catalyzed cyclization reactions provides a modular approach to synthesizing highly substituted piperazines . Visible-light-promoted decarboxylative annulation protocols and base-free Pd-catalyzed oxidative cyclization of alkenes are also utilized in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(2-Mercaptoethyl)piperazin-2-ol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the piperazine ring or other functional groups.
Substitution: The hydroxyl and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can yield various alkylated derivatives .
Scientific Research Applications
4-(2-Mercaptoethyl)piperazin-2-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: Investigated for its potential antimicrobial and anti-biofilm properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Mercaptoethyl)piperazin-2-ol involves its interaction with various molecular targets. The thiol group can form covalent bonds with protein thiols, potentially affecting enzyme activity and protein function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to biological targets . The piperazine ring can interact with receptors and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in pharmaceuticals.
Piperazine: A similar compound without the mercaptoethyl and hydroxyl groups, used in various drugs.
Morpholine: A heterocyclic amine with both nitrogen and oxygen in the ring, used as a solvent and in chemical synthesis.
Uniqueness
4-(2-Mercaptoethyl)piperazin-2-ol is unique due to the presence of both mercapto and hydroxyl groups, which confer distinct reactivity and potential biological activity. This combination of functional groups is not commonly found in other piperazine derivatives, making it a valuable compound for research and development .
Properties
Molecular Formula |
C6H14N2OS |
|---|---|
Molecular Weight |
162.26 g/mol |
IUPAC Name |
4-(2-sulfanylethyl)piperazin-2-ol |
InChI |
InChI=1S/C6H14N2OS/c9-6-5-8(3-4-10)2-1-7-6/h6-7,9-10H,1-5H2 |
InChI Key |
OSEITMFUIZBIRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(N1)O)CCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















